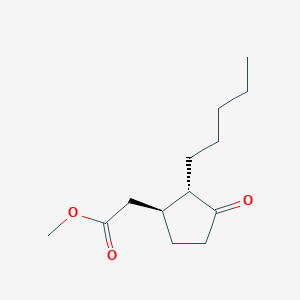
Methyl dihydrojasmonate, (+-)-trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl dihydrojasmonate, (+-)-trans- is a useful research compound. Its molecular formula is C13H22O3 and its molecular weight is 226.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl dihydrojasmonate, (+-)-trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl dihydrojasmonate, (+-)-trans- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fragrance and Flavor Industry
Overview:
MDJ is widely utilized in the fragrance industry due to its pleasant floral scent reminiscent of jasmine. Its low toxicity profile makes it a preferred ingredient in perfumes and cosmetics.
Key Applications:
- Perfumes: MDJ is incorporated into various fragrance formulations to enhance aroma profiles.
- Flavoring Agent: It is also used as a flavoring agent in food products, contributing to sensory experiences.
Case Study:
A study evaluated the concentration of MDJ in popular fragrances. The results indicated that MDJ content varied significantly among brands, influencing consumer preferences based on scent intensity and profile .
| Fragrance Brand | MDJ Concentration (%) |
|---|---|
| Ivanka Trump | Higher than Bombshell |
| Bombshell | Lower than Ivanka Trump |
Agricultural Applications
Overview:
MDJ plays a crucial role in plant biology, particularly in enhancing growth and reducing leaf senescence.
Key Applications:
- Leaf Senescence Reduction: MDJ has been shown to effectively delay leaf aging in ornamental plants and crops, improving their aesthetic and commercial value.
- Plant Defense Mechanism: It acts as a signaling molecule that enhances plant responses to stressors such as pests and pathogens.
Case Study:
In a controlled experiment with roses, plants treated with MDJ exhibited significantly reduced leaf senescence compared to untreated controls. Specifically, only 9.4% of treated leaves showed signs of aging after 65 days, while untreated plants showed 87.5% .
| Treatment Group | Senescence Rate (%) |
|---|---|
| Untreated Control | 87.5 |
| MDJ Treated | 9.4 |
Neuroprotective Effects
Overview:
Recent research has highlighted the potential neuroprotective properties of MDJ, suggesting its utility in managing neurodegenerative diseases.
Key Applications:
- Cognitive Health: MDJ has been associated with improvements in behavioral patterns related to anxiety and depression.
- Neurodegenerative Disease Management: Studies indicate that MDJ may modulate inflammatory biomarkers and support neuronal regeneration.
Case Study:
A review of multiple studies demonstrated that treatment with MDJ led to significant reductions in behavioral symptoms associated with stress and anxiety in rodent models .
| Behavioral Test | Control Group Latency (s) | MDJ Treated Group Latency (s) |
|---|---|---|
| Tail Suspension Test | 60 | 30 |
| Forced Swim Test | 120 | 80 |
Safety Profile
Overview:
MDJ is recognized for its favorable safety profile, making it suitable for various applications.
Key Findings:
- Toxicity Assessments: Studies have shown that MDJ does not exhibit significant developmental toxicity or mutagenicity at doses up to 120 mg/kg/day .
- Genotoxicity Tests: Comprehensive testing indicates that MDJ is neither mutagenic nor clastogenic, further supporting its safe use in consumer products .
化学反応の分析
Key Reaction Conditions:
| Step | Catalyst/Reagent | Temperature | Pressure | Yield (%) |
|---|---|---|---|---|
| Hydrogenation | Pd/C (5% wt) | 20–30°C | 0.1–2 MPa | 43.9–44.6 |
| Etherification | Methanol, NaOMe | 60–65°C | Ambient | 80–85 |
| Michael Addition | Dimethyl malonate | 60–65°C | Ambient | 70–75 |
Mechanistic Insight :
-
Pd/C catalyzes selective hydrogenation of α,β-unsaturated ketones in trans-MeDHA, favoring cis-dihydrojasmonate due to steric hindrance reduction .
-
The trans configuration is retained unless isomerization occurs during purification .
Isomerization Under Basic Conditions
trans-MeDHA exhibits thermodynamic instability in basic media, leading to cis-trans equilibration. Research indicates:
-
Initial cis:trans ratios (e.g., 55:45) erode to 20:80 during synthesis steps .
-
Prolonged exposure to bases (e.g., NaOMe) equilibrates the ratio to 7:93 (cis:trans) .
Factors Influencing Isomerization :
-
Temperature : Higher temperatures (≥100°C) accelerate equilibration.
-
Solvent : Polar aprotic solvents (e.g., DMSO) stabilize the trans isomer.
Comparative Analysis of Reaction Pathways
Two industrial methods dominate trans-MeDHA synthesis:
| Method | Advantages | Limitations |
|---|---|---|
| Pd/C Hydrogenation | Short steps, mild conditions, scalable | Requires high-purity intermediates |
| Diels-Alder Route | High stereoselectivity | Multi-step, low yields (≤24%) |
Key Findings :
Decarboxylation and Byproduct Formation
Under thermal stress (e.g., distillation), trans-MeDHA undergoes partial decarboxylation:
-
Primary Byproduct : Dihydrojasmone (via loss of CO₂).
-
Conditions : >180°C during rectification increases dihydrojasmone content to 10–20% .
Mitigation Strategies :
-
Lower distillation temperatures (<150°C).
-
Use of stabilizing agents (e.g., antioxidants).
特性
CAS番号 |
151716-36-8 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC名 |
methyl 2-[(1S,2S)-3-oxo-2-pentylcyclopentyl]acetate |
InChI |
InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |
InChIキー |
KVWWIYGFBYDJQC-QWRGUYRKSA-N |
SMILES |
CCCCCC1C(CCC1=O)CC(=O)OC |
異性体SMILES |
CCCCC[C@H]1[C@@H](CCC1=O)CC(=O)OC |
正規SMILES |
CCCCCC1C(CCC1=O)CC(=O)OC |
Key on ui other cas no. |
151716-36-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















